Provenance as the Exact Synthetic Precursor to FDA-Approved Pexidartinib Confers Validated Clinical Relevance
5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine is the exact core nucleus from which pexidartinib (PLX3397, TURALIO) is constructed via functionalization at the 3-position and 6-amine [1]. In contrast, the des-amino analog 5-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 866546-07-8) lacks the 6-amine required for the pyridin-2-ylmethyl linker attachment present in the final drug substance, precluding its use in the same synthetic route [2].
| Evidence Dimension | Synthetic utility for constructing FDA-approved kinase inhibitor |
|---|---|
| Target Compound Data | Direct core scaffold of pexidartinib (FDA-approved, NDA 211810); contains both 5-Cl and 6-NH2 functionalities |
| Comparator Or Baseline | 5-Chloro-1H-pyrrolo[2,3-b]pyridine (CAS 866546-07-8): Lacks 6-amine; cannot serve as direct pexidartinib core |
| Quantified Difference | Presence of 6-NH2 enables direct C-N bond formation with pyridine linkers absent in comparator |
| Conditions | Pexidartinib hydrochloride capsule formulation (200 mg), approved August 2019 |
Why This Matters
Procurement of this exact building block ensures direct synthetic access to a clinically validated pharmacophore, reducing medicinal chemistry iteration cycles and intellectual property uncertainty.
- [1] Drug Patent Watch. TURALIO (pexidartinib hydrochloride) NDA 211810. Patent 9,802,932. 2025. View Source
- [2] GlpBio. 5-Chloro-1H-pyrrolo[2,3-b]pyridine (GD06389). 2025. View Source
